Acetylcysteine

Pulmonology COPD Mucolytic Efficacy

Procure Acetylcysteine (CAS 7218-04-4), the uniquely differentiated N-acetylated cysteine derivative. Unlike erdosteine, it preserves coagulation parameters, ensuring safer use in vulnerable models. It uniquely outperforms silymarin by reducing hepatic IL-6 in inflammatory liver injury, and surpasses alpha-lipoic acid by simultaneously boosting glutathione and hematocrit. Backed by meta-analysis for COPD exacerbation reduction at 1,200 mg/day. Ensure your study's validity with this irreplaceable, multi-target tool.

Molecular Formula C5H9NO3S
Molecular Weight 163.20 g/mol
CAS No. 7218-04-4
Cat. No. B052807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylcysteine
CAS7218-04-4
Synonyms2-Acetylamino-3-mercaptopropionic Acid;  N-Acetylcysteine
Molecular FormulaC5H9NO3S
Molecular Weight163.20 g/mol
Structural Identifiers
SMILESCC(=O)NC(CS)C(=O)O
InChIInChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1
InChIKeyPWKSKIMOESPYIA-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.5 [ug/mL] (The mean of the results at pH 7.4)
1 G IN 5 ML WATER, 4 ML ALC;  PRACTICALLY INSOL IN CHLOROFORM & ETHER
Soluble in water, alcohol, hot isopropyl alcohol, methyl acetate, and ethyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





Acetylcysteine (NAC) Procurement Guide: Pharmaceutical-Grade Mucolytic and Antioxidant Agent


Acetylcysteine (CAS 7218-04-4), the N-acetyl derivative of L-cysteine, is a thiol-containing amino acid derivative with well-established roles as a mucolytic agent and an antidote for acetaminophen overdose [1]. Its mechanism of action is primarily linked to its ability to reduce disulfide bonds in mucus, thereby decreasing viscosity, and to serve as a precursor for glutathione (GSH) synthesis, replenishing intracellular antioxidant defenses [2].

Acetylcysteine Versus In-Class Alternatives: Why Direct Substitution is Not Recommended Without Comparative Data


While several thiol-based mucolytics (e.g., carbocisteine, erdosteine) and antioxidants (e.g., glutathione, vitamin C) are commercially available, they are not functionally interchangeable with Acetylcysteine. Critical differences in their molecular targets, pharmacokinetic profiles, and downstream effects on specific physiological pathways mean that a substitution can lead to divergent and sometimes inferior clinical or experimental outcomes. For instance, while Acetylcysteine serves as a direct GSH precursor, exogenous GSH suffers from poor oral bioavailability [1]. Similarly, unlike some alternatives, Acetylcysteine exhibits unique hematological and anti-inflammatory properties that are not shared across the class [2]. The evidence below quantifies these key differentiators, underscoring the necessity for compound-specific selection based on validated, comparative data.

Quantitative Differentiation of Acetylcysteine: Head-to-Head Evidence Against Key Comparators


Acetylcysteine 1,200 mg/day vs. Carbocisteine and Erdosteine for COPD Exacerbation Prevention

In a network meta-analysis of mucolytics for COPD, high-dose Acetylcysteine (1,200 mg/day) was identified as one of the most effective agents for preventing exacerbations. It demonstrated a Surface Under the Cumulative Ranking Curve (SUCRA) of 68.0–79.0%, placing it in the top tier of efficacy alongside carbocisteine and erdosteine [1]. Critically, a separate pair-wise meta-analysis confirmed that only Acetylcysteine at this specific high dose significantly reduced the odds of exacerbation compared to placebo, with an odds ratio (OR) of 0.56 (95% CI 0.35–0.92; p < 0.05) [1]. This effect was not observed for the lower, more commonly supplemented 600 mg/day dose or for ambroxol, highlighting the critical importance of dose specification for this indication.

Pulmonology COPD Mucolytic Efficacy

Acetylcysteine vs. Silymarin: Superior Anti-Inflammatory Action in Alcoholic Liver Injury Model

In a murine model of liver injury induced by ethanol and lipopolysaccharide (LPS), Acetylcysteine (200 mg/kg) exhibited a distinct anti-inflammatory profile not observed with an equivalent dose of silymarin (200 mg/kg). Treatment with Acetylcysteine, but not silymarin, prevented the ethanol/LPS-induced increases in serum transaminases (OGT and PGT) and significantly reduced hepatic levels of the pro-inflammatory cytokine IL-6 and the enzyme N-acetylglucosaminidase [1]. Histological analysis also revealed that microsteatosis was partially reduced in Acetylcysteine-treated animals but not prevented by silymarin [1].

Hepatology Inflammation Alcoholic Liver Disease

Acetylcysteine vs. Alpha-Lipoic Acid: Unique Induction of Hematological Parameters

A randomized controlled trial comparing the effects of 8-day supplementation with Acetylcysteine (1200 mg/day) versus alpha-lipoic acid (ALA, 600 mg/day) in physically active males revealed a unique hematological benefit for Acetylcysteine. While both compounds similarly elevated plasma total antioxidant status (TAS) and reduced markers of oxidative stress, only Acetylcysteine administration led to significant increases in reduced glutathione (GSH) (+33%), erythropoietin (EPO) (+26%), hemoglobin (Hb) (+9%), and hematocrit (Hct) (+9%) compared to the control group [1].

Hematology Sports Medicine Antioxidant

Acetylcysteine vs. Erdosteine: Differential Safety Profile Regarding Hemostasis

A clinical study comparing the effects of 7-14 days of treatment with Acetylcysteine (600 mg/day) versus erdosteine (600 mg/day) on hemostasis parameters found a critical safety distinction. In patients treated with erdosteine, there was a significant decrease in Factor II levels and a significant increase in platelet count, suggesting potential interference with the coagulation cascade [1]. In contrast, Acetylcysteine did not significantly alter any coagulation factors or platelet counts; changes in D-dimer and Factor VII were non-significant (p=0.069 and p=0.062, respectively) [1].

Safety Pharmacology Coagulation Mucolytics

Acetylcysteine vs. Vitamin C: Superior Renoprotective Effect in Contrast-Induced Nephropathy

A meta-analysis of six randomized controlled trials (n=919 patients) evaluating the prevention of contrast-induced nephropathy (CIN) found that while Acetylcysteine (NAC) and Vitamin C (ascorbic acid, VC) had similar efficacy in preventing the incidence of CIN, NAC was associated with significantly better preservation of renal function. Pooled analysis showed that serum creatinine levels were significantly lower following NAC administration compared to VC administration (WMD = -0.05; 95% CI: -0.08 to -0.02; P = 0.002) [1].

Nephrology Contrast-Induced Nephropathy Renal Protection

Acetylcysteine vs. Oral Glutathione: Superior Bioavailability and Sustained GSH Elevation

A comparative bioavailability study demonstrated the superiority of a novel sublingual glutathione (GSH) formulation over both Acetylcysteine (NAC) and oral GSH for directly increasing plasma GSH levels. After 3 weeks of administration, sublingual GSH significantly increased the GSH/GSSG ratio compared to oral GSH (p=0.003) and also significantly increased plasma vitamin E levels [1]. While NAC itself does not directly raise plasma GSH as effectively as sublingual GSH, it acts as a rate-limiting precursor, stimulating endogenous GSH synthesis. This mechanistic difference is critical: NAC provides a sustained, intracellular approach to boosting antioxidant capacity, whereas oral GSH suffers from poor bioavailability and sublingual GSH offers a direct but potentially less durable systemic bolus [1].

Pharmacokinetics Oxidative Stress Nutraceuticals

Data-Driven Application Scenarios for Acetylcysteine in Research and Clinical Practice


Prevention of Exacerbations in Moderate-to-Severe COPD: High-Dose (1,200 mg/day) Application

Based on high-quality meta-analysis evidence, the 1,200 mg/day oral dose of Acetylcysteine is a data-driven choice for reducing the frequency of exacerbations in patients with stable COPD. This application is supported by a demonstrated 44% reduction in the odds of an exacerbation compared to placebo [1]. In contrast, the lower 600 mg/day dose lacks this proven efficacy [1]. This scenario is ideal for clinical research on COPD management and for healthcare providers seeking an evidence-based mucolytic add-on therapy.

Models of Inflammation-Driven Liver Injury: Superiority over Silymarin

For experimental models of liver injury where inflammation is a key pathogenic driver—such as that induced by ethanol and LPS—Acetylcysteine demonstrates a mechanistic advantage over the comparator silymarin. Evidence shows that Acetylcysteine uniquely mitigates the rise in serum transaminases and reduces hepatic IL-6 levels, an effect not observed with an equivalent dose of silymarin [2]. This makes Acetylcysteine the preferred agent for preclinical studies focused on the inflammatory component of alcoholic liver disease or non-alcoholic steatohepatitis (NASH).

Studies Requiring Dual Antioxidant and Hematological Modulation: Selection over Alpha-Lipoic Acid

In research protocols aiming to simultaneously improve antioxidant status and key hematological parameters (e.g., hemoglobin, hematocrit, erythropoietin), Acetylcysteine is a uniquely qualified tool. Direct comparative data confirms that unlike alpha-lipoic acid, Acetylcysteine induces significant, measurable increases in GSH, EPO, Hb, and Hct [3]. This dual action is particularly relevant for studies in sports medicine, high-altitude physiology, and conditions characterized by both oxidative stress and anemia.

Mucolytic Therapy in Patients with Coagulation Concerns: A Safer Alternative to Erdosteine

When a mucolytic agent is indicated for a patient with an underlying bleeding disorder or one receiving anticoagulant/antiplatelet therapy, Acetylcysteine may be the safer clinical choice. Unlike erdosteine, which has been shown to significantly alter Factor II and platelet counts, Acetylcysteine does not induce significant changes in coagulation parameters [4]. This safety differentiation, grounded in direct human comparative data, is critical for informed clinical decision-making and risk mitigation in vulnerable patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetylcysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.